
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound features two piperidine rings, each substituted with acetyl groups, and a central propanedioate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride to form the acetylated piperidine intermediate. This intermediate is then reacted with propanedioic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include the modulation of oxidative stress and stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
- Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is unique due to its dual piperidine structure with acetyl groups, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
63941-33-3 |
|---|---|
分子式 |
C25H42N2O6 |
分子量 |
466.6 g/mol |
IUPAC名 |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate |
InChI |
InChI=1S/C25H42N2O6/c1-16(28)26-22(3,4)12-18(13-23(26,5)6)32-20(30)11-21(31)33-19-14-24(7,8)27(17(2)29)25(9,10)15-19/h18-19H,11-15H2,1-10H3 |
InChIキー |
UKFAPBKKFUVCEZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


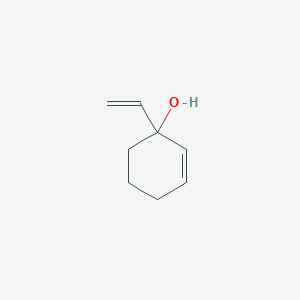
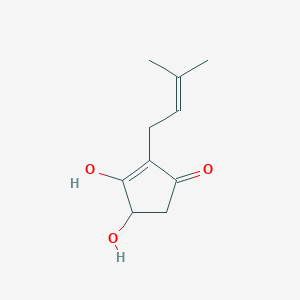
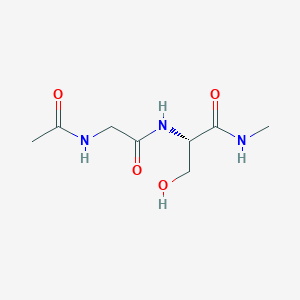
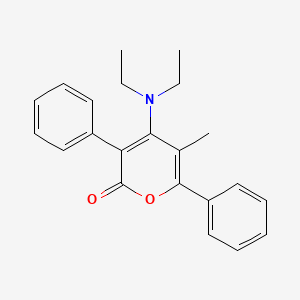

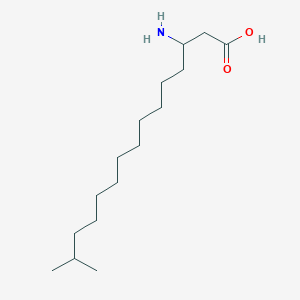
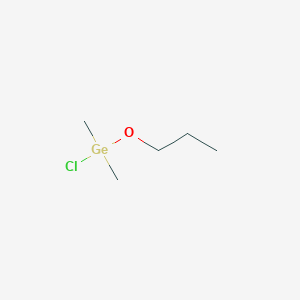
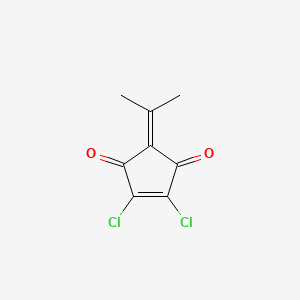
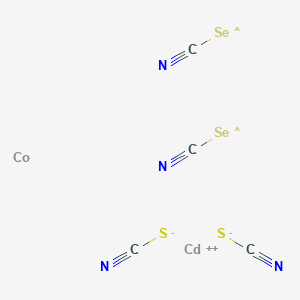
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
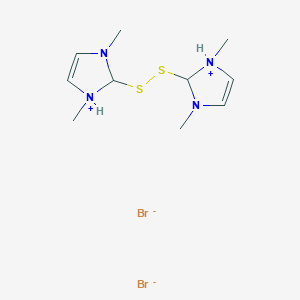
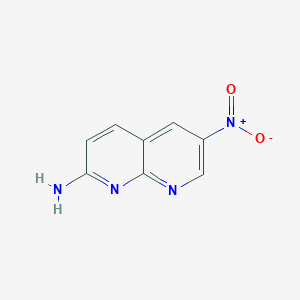
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
